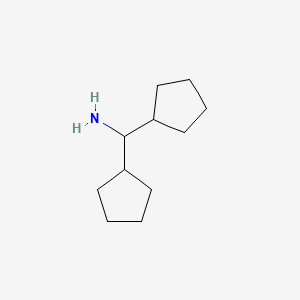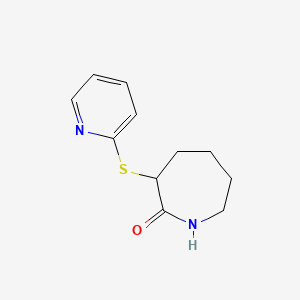
Dicyclopentylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentylmethanamine is a chemical compound with the molecular weight of 203.76 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21N.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-10;/h9-11H,1-8,12H2;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Biomonitoring in Occupational Settings
Dicyclopentylmethanamine, as a part of the diisocyanates group, is widely used in occupational environments. It's known for its health effects, including skin and respiratory sensitization, leading to allergic dermatitis and asthma. Research has focused on biomonitoring diisocyanates, utilizing different biomarkers and matrices to study exposure levels in workers. However, there's a need for more research, especially in developing specific biomarkers, standardizing analytical methods, and investigating dermal absorption as a potential exposure route. The review also highlights the European Union's proposed restrictions on the use of major diisocyanates unless specific conditions for workers’ training and risk management measures are met. This emphasizes the need for a harmonized approach to establish a baseline against which the success of the restriction can be evaluated (Scholten et al., 2020).
Potential Anti-Candida Albicans Agent
Dicyclomine, a known human muscarinic acetylcholine receptor antagonist, has been found to inhibit the growth and virulence factors of Candida albicans effectively. This includes inhibition of adhesion, biofilm formation, and yeast to hyphal form transition. It also shows the potential to kill C. albicans cells quickly. Dicyclomine seems to affect the signal transduction pathway, targeting both the cAMP pathway and the MAPK cascade, making it a promising candidate for repurposing as an anti-Candida albicans and anti-virulence agent (Ali et al., 2018).
Mitochondrial Function and Cellular Metabolism
Tetracycline antibiotics, commonly used in biomedical research, can significantly alter gene expression patterns and cellular metabolism. This effect shifts metabolism towards a more glycolytic phenotype, indicated by increased lactate secretion and reduced oxygen consumption. Even at commonly used concentrations, tetracyclines are sufficient to slow cellular proliferation, suggesting that researchers using these in inducible expression systems should account for potential confounding effects on cellular metabolism (Ahler et al., 2013).
Cardioprotective Properties
Minocycline, a tetracycline, shows promise as a cardioprotective agent. It's been found to reduce necrotic and apoptotic cell death in both neonatal and adult myocytes and promote hemodynamic recovery in intact hearts exposed to ischemia/reperfusion (I/R) injury. Minocycline achieves these effects through various mechanisms, including reducing the expression level of initiator caspases and preventing mitochondrial release of cytochrome c, making it valuable for ameliorating cardiac dysfunction and cell loss associated with I/R injury (Scarabelli et al., 2004).
Safety and Hazards
The safety information for Dicyclopentylmethanamine includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
dicyclopentylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKSEXXHXATPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2824343.png)

![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)


![N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2824353.png)
![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)
![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)
![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)
![4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2824359.png)

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)
